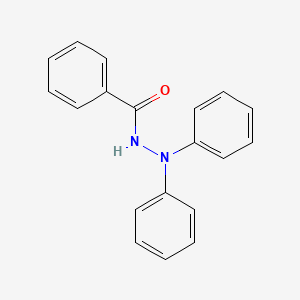

N',N'-Diphenylbenzohydrazide

Vue d'ensemble

Description

N’,N’-Diphenylbenzohydrazide is a chemical compound with the molecular formula C19H16N2O . It is also known by other names such as Benzoic acid, 2,2-diphenylhydrazide .

Synthesis Analysis

While specific synthesis methods for N’,N’-Diphenylbenzohydrazide were not found in the search results, similar compounds such as N′-Phenylhydrazides have been synthesized and evaluated as potential antifungal agents . Another study discusses the synthesis of branched N, N′-bis (p-hydroxybenzoyl)-Based Propanediamine and Triethylenetetramine .

Molecular Structure Analysis

The molecular structure of N’,N’-Diphenylbenzohydrazide consists of 19 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 288.343 Da and the monoisotopic mass is 288.126251 Da .

Applications De Recherche Scientifique

Mass Spectral Analysis

N',N'-Diphenylbenzohydrazide has been studied in the context of mass spectrometry. Wolkoff (1976) investigated the mass spectra of isomeric N',N'-diphenylbenzohydrazides, finding that these compounds decompose through various pathways, including the expulsion of phenoxy radicals and elimination of phenol. This study contributes to understanding the fragmentation paths of these compounds under electron impact in mass spectral analysis (Wolkoff, 1976).

Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives. For example, Sun et al. (2014) described a one-pot synthesis process for 1,2-diphenyl-1H-benzo[d]imidazole derivatives starting from N-phenylbenzimidamides, involving this compound (Sun, Chen, & Bao, 2014).

Vibrational Spectroscopic Studies

Pillai et al. (2017) conducted vibrational spectroscopic investigations on N',N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a derivative of this compound. The study focused on quantum chemical analysis and molecular dynamic simulations, providing insights into the structural and electronic properties of these compounds (Pillai et al., 2017).

Antimicrobial and Antioxidant Properties

Research has also explored the potential bioactive properties of Schiff base compounds derived from this compound. Sirajuddin et al. (2013) synthesized Schiff base compounds from N'-substituted benzohydrazide derivatives and found these compounds to exhibit significant antibacterial, antifungal, and antioxidant activities (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Antioxidant Mechanism Analysis

Alam and Lee (2015) studied the antioxidant mechanism of nonphenolic hydrazone Schiff base analogs, including this compound derivatives. Their research revealed insights into the antioxidant activities of these compounds, enhancing our understanding of their potential therapeutic applications (Alam & Lee, 2015).

Propriétés

IUPAC Name |

N',N'-diphenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-19(16-10-4-1-5-11-16)20-21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMFLONVXSRFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50914224 | |

| Record name | N,N-Diphenylbenzenecarbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

970-31-0 | |

| Record name | NSC43839 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diphenylbenzenecarbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

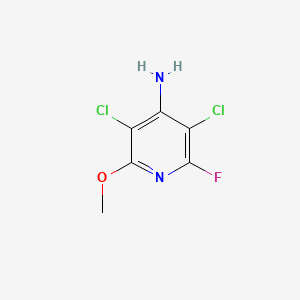

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the mass spectrometry fragmentation pattern of N,N'-Diphenylbenzohydrazide differ from its related benzohydrazonate isomers?

A: The mass spectrometry study [] highlighted a key difference in the fragmentation pathways of N,N'-Diphenylbenzohydrazide compared to its O- and S-phenylbenzohydrazonate isomers. While the benzohydrazonates readily lose a phenoxy or thiophenoxy radical, or eliminate phenol or thiophenol through a retro 1,3-dipolar cycloaddition, N,N'-Diphenylbenzohydrazide does not exhibit these fragmentation pathways. Instead, evidence suggests a retro Chapman rearrangement occurs during the fragmentation of N,N'-Diphenylthiobenzohydrazide, a related compound. This difference in behavior provides valuable information about the relative bond strengths and stability of the different isomers under mass spectrometry conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)